4-Hydroxy-N-methoxy-N-methylbutanamide
CAS No.:
Cat. No.: VC13485641
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO3 |
|---|---|
| Molecular Weight | 147.17 g/mol |
| IUPAC Name | 4-hydroxy-N-methoxy-N-methylbutanamide |
| Standard InChI | InChI=1S/C6H13NO3/c1-7(10-2)6(9)4-3-5-8/h8H,3-5H2,1-2H3 |
| Standard InChI Key | AIKUJZQXDGQFOR-UHFFFAOYSA-N |
| SMILES | CN(C(=O)CCCO)OC |
| Canonical SMILES | CN(C(=O)CCCO)OC |
Introduction
Structural and Molecular Characteristics
4-Hydroxy-N-methoxy-N-methylbutanamide (IUPAC name: 4-hydroxy-N-methoxy-N-methylbutanamide) belongs to the class of substituted amides. Its molecular formula is C₆H₁₃NO₃, with a molecular weight of 147.17 g/mol. The structure comprises:
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A butanamide backbone (four-carbon chain with an amide group).
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A hydroxyl (-OH) group at the fourth carbon position.
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N-methoxy and N-methyl substituents on the amide nitrogen.
Key Structural Features:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₁₃NO₃ |
| Molecular Weight | 147.17 g/mol |
| Functional Groups | Amide, hydroxyl, methoxy, methyl |
| Hydrogen Bond Donors | 2 (amide NH and hydroxyl OH) |
| Hydrogen Bond Acceptors | 3 (amide carbonyl, methoxy O, hydroxyl O) |
The presence of both electron-donating (methoxy) and electron-withdrawing (amide) groups creates a polar molecule with moderate solubility in polar solvents like water and ethanol .
Synthesis and Reaction Pathways
While no direct synthesis routes for 4-hydroxy-N-methoxy-N-methylbutanamide are documented, its preparation can be inferred from analogous compounds.
Proposed Synthetic Routes
Route 1: Nucleophilic Substitution
Starting from 4-chloro-N-methoxy-N-methylbutanamide, hydroxylation via hydroxide ion substitution:
Conditions: Aqueous or alcoholic NaOH, reflux.
Route 2: Direct Acylation
Reaction of 4-hydroxybutanoic acid with N-methoxy-N-methylamine in the presence of a coupling agent (e.g., DCC):
Conditions: Dichloromethane, room temperature, anhydrous .
Industrial-Scale Considerations
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Continuous Flow Reactors: Enhance yield and reduce reaction time for large-scale production.
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Purification: Likely involves recrystallization or column chromatography due to polar functional groups.
Physicochemical Properties
Extrapolated from structurally similar compounds (e.g., 4-hydroxy-N-methylbutanamide ):
| Property | Value/Estimate |
|---|---|
| Melting Point | ~40–45°C (predicted) |
| Boiling Point | ~160–165°C @ 1 Torr (predicted) |
| Solubility in Water | 50–100 mg/mL (25°C) |
| logP (Partition Coeff.) | -0.5 to 0.2 (indicative of polarity) |
Thermal Stability: The amide bond and hydroxyl group suggest sensitivity to prolonged heating above 100°C, potentially leading to decomposition or intramolecular cyclization.
Reactivity and Functional Transformations
Substitution Reactions
The hydroxyl group at C4 can undergo typical alcohol reactions:
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Esterification: Reaction with acetic anhydride to form 4-acetoxy derivatives.
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Etherification: Alkylation with methyl iodide to yield 4-methoxy analogs.
Amide Group Reactivity
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Hydrolysis: Under acidic or basic conditions, the amide bond may cleave to form 4-hydroxybutanoic acid and N-methoxy-N-methylamine.
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Reduction: Lithium aluminum hydride (LiAlH₄) could reduce the amide to a secondary amine, though steric hindrance from N-substituents may limit reactivity.
| Activity Type | Mechanism Hypotheses |
|---|---|
| Antiproliferative | Tubulin polymerization inhibition |
| Antioxidant | Radical scavenging via hydroxyl group |
Comparison with Structural Analogs
4-Hydroxy-N-methylbutanamide vs. 4-Hydroxy-N-methoxy-N-methylbutanamide
4-Chloro-N-methylbutanamide
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Reactivity Difference: Chloro group offers nucleophilic substitution versatility, whereas the hydroxyl group in the target compound enables hydrogen bonding and oxidation reactions.
Challenges and Future Research
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Synthetic Optimization: Developing cost-effective, high-yield routes for large-scale production.
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Biological Screening: Prioritizing in vitro assays to validate theoretical activities (e.g., antiproliferative effects on cancer cell lines).
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Computational Modeling: DFT studies to predict interaction profiles with biological targets like enzymes or receptors.
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